
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile (DMAC) is a chemical compound that has gained attention in the scientific research community for its potential applications in various fields. DMAC is a pyrrole derivative that has a carbonitrile group attached to its pyrrole ring. The compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile is not fully understood. However, studies have shown that 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have several biochemical and physiological effects. In vitro studies have shown that 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile inhibits the growth and proliferation of cancer cells. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have antibacterial and antifungal activity.
实验室实验的优点和局限性
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile is also soluble in a variety of solvents, making it easy to work with in the lab. However, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has some limitations for lab experiments. It is a toxic compound and requires caution when handling. In addition, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has a short half-life, which can make it difficult to study its effects over a longer period of time.
未来方向
There are several future directions for the study of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile. One area of research is in the development of new drugs. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has shown promise as an anti-tumor and anti-inflammatory agent, and further studies may lead to the development of new drugs for cancer treatment and other inflammatory conditions. Another area of research is in the study of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile's antibacterial and antifungal activity. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile may be a potential candidate for the development of new antibiotics. Finally, further studies are needed to fully understand the mechanism of action of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile and its effects on various biological processes.
合成方法
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile can be synthesized by several methods, including the condensation reaction between 4-acetyl-1,5-dimethylpyrrole and malononitrile in the presence of a base. Another method involves the reaction of 4-acetyl-1,5-dimethylpyrrole with cyanogen bromide followed by hydrolysis. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile can also be synthesized by the reaction of 4-acetyl-1,5-dimethylpyrrole with ethyl cyanoacetate in the presence of a base.
科学研究应用
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been studied for its potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have anti-tumor activity and has been studied for its potential use in cancer treatment. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has also been studied for its potential use as an anti-inflammatory agent. In addition, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
121191-16-0 |
|---|---|
产品名称 |
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile |
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC 名称 |
4-acetyl-1,5-dimethylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-9(7(2)12)4-8(5-10)11(6)3/h4H,1-3H3 |
InChI 键 |
DQHHXWVRTBGXOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1C)C#N)C(=O)C |
规范 SMILES |
CC1=C(C=C(N1C)C#N)C(=O)C |
同义词 |
1H-Pyrrole-2-carbonitrile, 4-acetyl-1,5-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



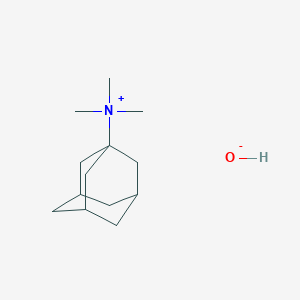

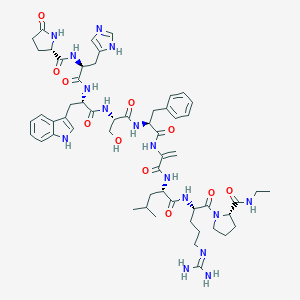
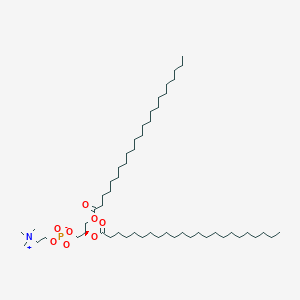
![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)
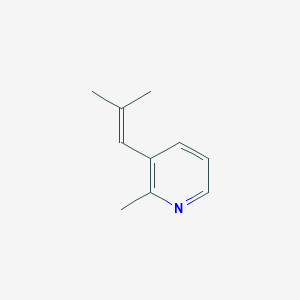
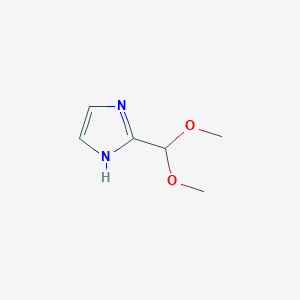
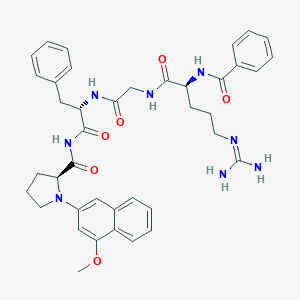
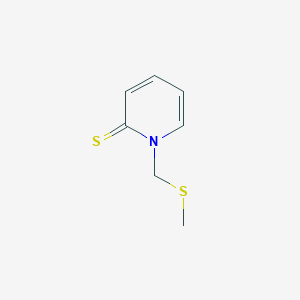
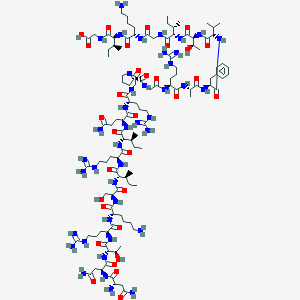
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
![1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39448.png)
![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)